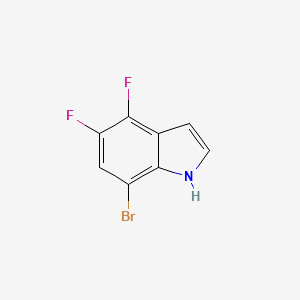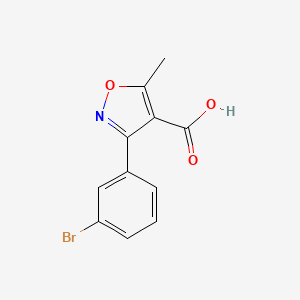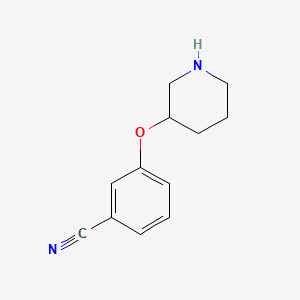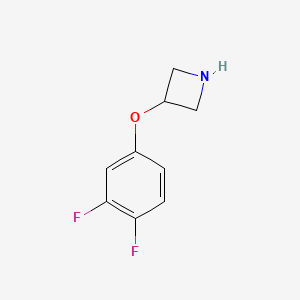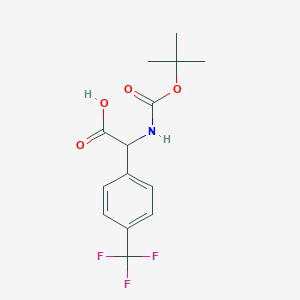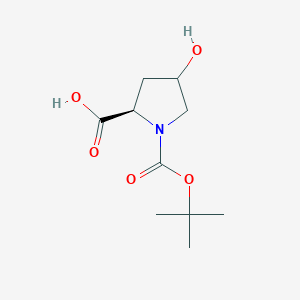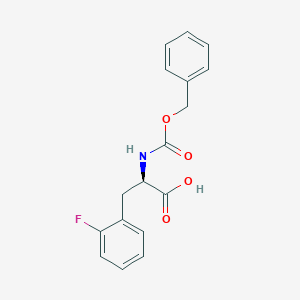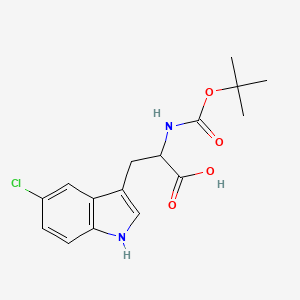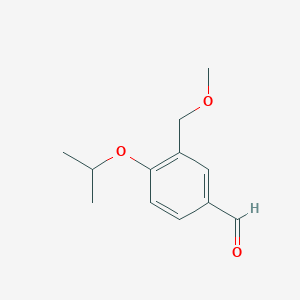
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxymethyl group attached to a benzaldehyde core. It is commonly used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反応の分析
Types of Reactions
4-Isopropoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Isopropoxy-3-(methoxymethyl)benzoic acid.
Reduction: 4-Isopropoxy-3-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
作用機序
The mechanism of action of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The isopropoxy and methoxymethyl groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Isopropoxybenzaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.
3-Methoxymethylbenzaldehyde: Lacks the isopropoxy group, which may influence its chemical properties and uses.
4-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
特性
IUPAC Name |
3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBCJDHVZKHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

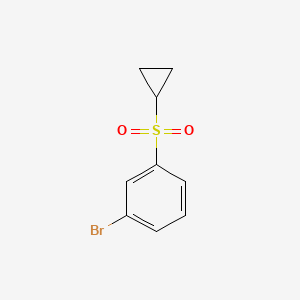
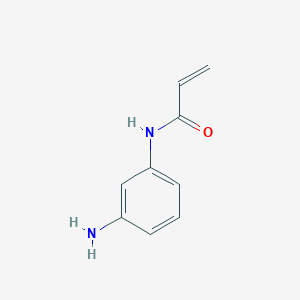
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
